

Introduction to JNK-IN-8 and SP600125

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Compound of Interest		
Compound Name:	Acat-IN-8	
Cat. No.:	B11930456	Get Quote

The c-Jun N-terminal kinases (JNKs) are a family of mitogen-activated protein kinases (MAPKs) that are activated by stress stimuli such as cytokines, UV irradiation, and heat shock. [1][2] The JNK signaling pathway is implicated in various cellular processes, including inflammation, apoptosis, cell differentiation, and proliferation.[1][3][4] Given its role in numerous pathological conditions, including cancer and inflammatory and neurodegenerative diseases, JNK is a significant target for therapeutic intervention.[5][6][7]

JNK-IN-8 is a highly potent and selective irreversible inhibitor of JNK.[6][8][9] It forms a covalent bond with a conserved cysteine residue near the ATP-binding pocket of JNK1, JNK2, and JNK3.[9][10][11] This irreversible binding mode contributes to its high potency and prolonged duration of action.

SP600125 is one of the earliest and most widely cited JNK inhibitors.[7] It is a reversible, ATP-competitive inhibitor of JNK1, JNK2, and JNK3.[2][12] While it has been instrumental in elucidating the roles of JNK signaling, its utility is hampered by a lack of specificity, with inhibitory activity against a range of other kinases.[13][14]

Mechanism of Action

The fundamental difference between JNK-IN-8 and SP600125 lies in their mechanism of inhibition.

 JNK-IN-8: Functions as a covalent, irreversible inhibitor. It specifically targets Cys116 in JNK1 and JNK2 and the corresponding Cys154 in JNK3, which are located near the DFG motif in the activation loop.[10] By forming a permanent covalent bond, JNK-IN-8 locks the kinase in an inactive conformation, preventing substrate binding.[9]



• SP600125: Acts as a reversible, ATP-competitive inhibitor.[2][12] It competes with ATP for binding to the catalytic site of the JNK enzymes. This binding is transient, and the inhibitory effect can be overcome by high concentrations of ATP.

Performance and Selectivity: A Quantitative Comparison

The potency and selectivity of an inhibitor are paramount for its utility as a research tool and potential therapeutic. The following tables summarize the quantitative data for JNK-IN-8 and SP600125.

Table 1: Inhibitory Potency (IC50) against JNK Isoforms

Inhibitor	JNK1 IC50 (nM)	JNK2 IC50 (nM)	JNK3 IC50 (nM)	Reference(s)
JNK-IN-8	4.7	18.7	1.0	[8][15]
SP600125	40	40	90	[13][15]

IC50 values represent the concentration of inhibitor required to reduce the activity of the enzyme by 50% in cell-free assays.

Table 2: Cellular Potency - Inhibition of c-Jun Phosphorylation (EC50)

Inhibitor	Cell Line	EC50 (nM)	Reference(s)
JNK-IN-8	HeLa	486	[8]
A375	338	[8]	
SP600125	Jurkat T cells	5,000 - 10,000	[13][16]

EC50 values represent the concentration of inhibitor required to achieve 50% of the maximum effect in a cellular assay, in this case, the inhibition of the phosphorylation of the JNK substrate, c-Jun.



Table 3: Kinase Selectivity Profile

Inhibitor	Primary Targets	Known Off-Targets (with significant inhibition)	Reference(s)
JNK-IN-8	JNK1, JNK2, JNK3	Highly selective; >10- fold selectivity against MNK2 and Fms. No significant inhibition of a panel of 400 other kinases.	[8][9][14]
SP600125	JNK1, JNK2, JNK3	Aurora kinase A, FLT3, TRKA, Mps1, CDK1, p38, MEK/ERK, and NAD(P)H: quinone oxidoreductase 1 (NQO1).	[13][14][17]

The data clearly indicates that JNK-IN-8 is significantly more potent and vastly more selective than SP600125. The off-target effects of SP600125 are a critical consideration, as they can lead to confounding results and misinterpretation of experimental outcomes.[14] For instance, SP600125 has been shown to induce phosphorylation of Src, IGF-IR, Akt, and Erk1/2, independent of its JNK inhibitory activity.[18]

Cellular Effects

Both inhibitors have been used to probe the cellular functions of JNK signaling.

- JNK-IN-8 has been shown to:
 - Suppress cell proliferation, migration, and invasion in triple-negative breast cancer (TNBC)
 cells.[10]
 - Reduce cell viability and organoid growth in TNBC models.[10]

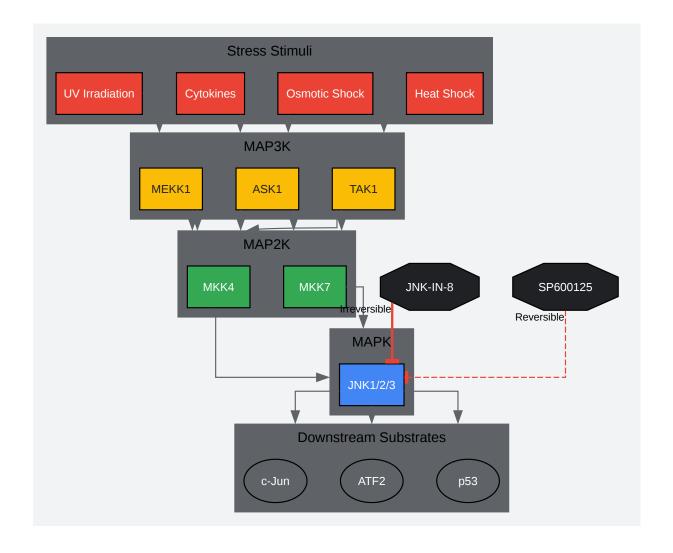


- Induce lysosome biogenesis and autophagy in TNBC cells by activating TFEB/TFE3, a mechanism found to be independent of JNK inhibition.[10]
- Sensitize pancreatic cancer cells to chemotherapy.[14]
- SP600125 has been demonstrated to:
 - Inhibit the expression of inflammatory genes such as COX-2, IL-2, IFN-γ, and TNF-α.[12]
 [19]
 - Prevent the activation and differentiation of primary human CD4 cell cultures.
 - Block lipopolysaccharide-induced expression of TNF-α in animal models.[12]
 - Inhibit autophagy and activate apoptosis.[13]

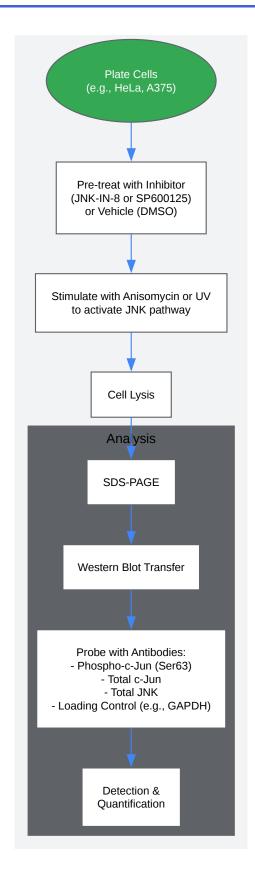
Visualizing the JNK Signaling Pathway and Experimental Workflow

To provide a clearer context for the action of these inhibitors, the following diagrams illustrate the JNK signaling pathway and a typical experimental workflow for inhibitor comparison.









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